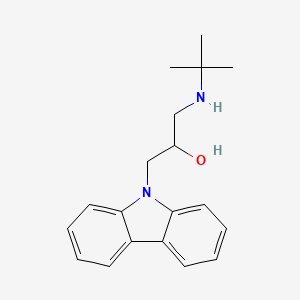
4-(4-Fluorophenyl)-2-phenyl-1,3-thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-(4-Fluorophenyl)-2-phenyl-1,3-thiazole” belongs to a class of organic compounds known as thiazoles. Thiazoles are heterocyclic compounds that contain a five-membered aromatic ring with one sulfur atom, one nitrogen atom, and three carbon atoms . Fluorophenyl groups are aromatic rings where one hydrogen atom is replaced by a fluorine atom .
Synthesis Analysis
The synthesis of such compounds often involves multi-step reactions. For instance, a similar compound, “4-Fluorophenylacetonitrile”, was synthesized starting from a pyrazoline via a one-pot three-component reaction under microwave irradiation .Molecular Structure Analysis
The molecular structure of such compounds can be determined using various spectroscopic methods, including FT-IR, HR-MS, 1D and 2D NMR analysis .Chemical Reactions Analysis
The chemical reactions involving such compounds can be complex and varied. For instance, a derivative of 4-Fluorophenyl, Benzyl(4-fluorophenyl)phenylphosphine oxide, was synthesized in one step from 4-FPO and benzyl chloride through a trivial S N 2 substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds can be determined using various methods. For instance, a similar compound, “4-Fluorophenol”, was found to be combustible, and its vapors were heavier than air and may spread along floors .Aplicaciones Científicas De Investigación
Fluorescent Sensors and Probes
- ICT-based Fluorescent Sensors : 2-Pyridylthiazole derivatives, including those similar in structure to 4-(4-Fluorophenyl)-2-phenyl-1,3-thiazole, have been developed as ratiometric fluorescent sensors for Fe(III), showcasing their potential in detecting and quantifying metal ions in various environments (Wang et al., 2016).
- Dual Fluorescence Effects : Studies on 2-amino-1,3,4-thiadiazoles revealed dual fluorescence effects, influenced by specific molecular aggregation and substituent structures. These properties are significant for the development of fluorescence probes used in biology and molecular medicine (Budziak et al., 2019).
Anticancer Research
- Antitumor Properties : Fluorinated 2-(4-aminophenyl)benzothiazoles, which share structural similarities with this compound, have shown potent cytotoxicity against certain human breast cancer cell lines, highlighting their potential as lead compounds in anticancer drug development (Hutchinson et al., 2001).
Corrosion Inhibition
- Mild Steel Corrosion Inhibition : Halogen-substituted thiazole derivatives, including those related to this compound, have been evaluated as corrosion inhibitors for mild steel in sulfuric acid, demonstrating the chemical's utility in protecting industrial materials from corrosion (Gong et al., 2019).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-(4-fluorophenyl)-2-phenyl-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FNS/c16-13-8-6-11(7-9-13)14-10-18-15(17-14)12-4-2-1-3-5-12/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKLPVIMTYUAFOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-ethyl-5-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B2575758.png)

![8-[(E)-2-[(4-chlorophenyl)methylidene]hydrazin-1-yl]-1,3-dimethyl-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2575762.png)
![Isopropyl 2-amino-5-[(dimethylamino)carbonyl]-4-methylthiophene-3-carboxylate](/img/structure/B2575764.png)



![1-Iodo-3-(3-methoxyphenyl)bicyclo[1.1.1]pentane](/img/structure/B2575770.png)


![(Z)-N-(5,6-dimethyl-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2575776.png)
![N'-[(1E)-1-(3-methoxyphenyl)ethylidene]methoxycarbohydrazide](/img/structure/B2575778.png)
![tert-butyl N-[4-(methoxymethyl)thiophen-2-yl]carbamate](/img/structure/B2575779.png)
![(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2,2-diphenylacetamide](/img/structure/B2575781.png)